1-Chloro-2,4-difluoro-3-iodobenzene

Cross-coupling Suzuki-Miyaura Reactivity

1-Chloro-2,4-difluoro-3-iodobenzene is an aromatic halogenated compound (C6H2ClF2I, MW 274.43) characterized by a benzene ring substituted with chlorine, fluorine, and iodine atoms. The presence of multiple halogen types—particularly an iodine atom—enables selective reactivity in palladium-catalyzed cross-coupling reactions, while the fluorine atoms modulate electronic properties and lipophilicity.

Molecular Formula C6H2ClF2I
Molecular Weight 274.43
CAS No. 1208078-26-5
Cat. No. B3032178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,4-difluoro-3-iodobenzene
CAS1208078-26-5
Molecular FormulaC6H2ClF2I
Molecular Weight274.43
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)I)F)Cl
InChIInChI=1S/C6H2ClF2I/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
InChIKeyVVQPBMDNYWURGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2,4-difluoro-3-iodobenzene (CAS 1208078-26-5): A Multi-Halogenated Aryl Iodide for Advanced Cross-Coupling and Fluorinated Building Block Synthesis


1-Chloro-2,4-difluoro-3-iodobenzene is an aromatic halogenated compound (C6H2ClF2I, MW 274.43) characterized by a benzene ring substituted with chlorine, fluorine, and iodine atoms [1]. The presence of multiple halogen types—particularly an iodine atom—enables selective reactivity in palladium-catalyzed cross-coupling reactions, while the fluorine atoms modulate electronic properties and lipophilicity [1] . This compound serves as a versatile intermediate in organic synthesis, with applications spanning pharmaceutical research, agrochemical development, and materials science [1].

Why Generic Aryl Halide Substitution Fails for 1-Chloro-2,4-difluoro-3-iodobenzene in Selective Transformations


Simple aryl iodides or fluorobenzenes cannot replicate the orthogonal reactivity profile of 1-chloro-2,4-difluoro-3-iodobenzene. The iodine atom provides a highly reactive site for initial oxidative addition in Suzuki-Miyaura couplings (I > Br >> Cl) [1], while the chlorine and ortho/para-fluorine atoms remain intact for subsequent functionalization or property tuning. Replacing this compound with a non-iodinated analog (e.g., 1-chloro-2,4-difluorobenzene) forfeits the kinetic advantage of the C–I bond, whereas using a simpler iodobenzene loses the electronic influence of the fluorine substituents, which can accelerate protodeboronation in downstream products [2].

Quantitative Evidence for Selecting 1-Chloro-2,4-difluoro-3-iodobenzene Over Closest Analogs


Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling Due to Iodine Substitution

The presence of an iodine atom in 1-chloro-2,4-difluoro-3-iodobenzene enables faster and more selective oxidative addition in palladium-catalyzed Suzuki-Miyaura reactions compared to its chloro-only analog (1-chloro-2,4-difluorobenzene). The general reactivity order for aryl halides is I > Br >> Cl [1]. While direct yield data for this specific compound is not available in primary literature, class-level inference based on established reactivity trends indicates that iodinated aryl halides undergo coupling with significantly higher conversion efficiencies under milder conditions than their chlorinated counterparts [1]. For example, in a comparative study using the Pd2(dba)3/P(t-Bu)3 catalyst system, iodo- and bromo-arenes reacted preferentially over chloro-arenes, providing chlorinated biaryls in excellent yields, with selectivity ratios (kI/kCl) estimated to exceed 20 [1].

Cross-coupling Suzuki-Miyaura Reactivity

Orthogonal Reactivity from Multi-Halogen Substitution Pattern

1-Chloro-2,4-difluoro-3-iodobenzene offers a unique orthogonal reactivity profile compared to simpler analogs like 2,4-difluoroiodobenzene (CAS 2265-93-2). While both compounds contain a reactive iodine site, the target compound additionally possesses a chlorine atom that can be selectively engaged in subsequent steps (e.g., SNAr or further cross-coupling) after the iodine has reacted [1]. In contrast, 2,4-difluoroiodobenzene lacks a second cross-coupling handle, limiting its utility in iterative synthesis. Furthermore, the ortho-fluorine substituents in the target compound are known to influence the stability of derived boronates, with protodeboronation being accelerated in ortho-fluorinated aryl boronic acids . This necessitates careful synthetic planning and highlights the value of the pre-installed chlorine as an alternative functional group.

Chemoselectivity Multi-step synthesis Fluorinated intermediates

Computed Physicochemical Properties Differentiate 1-Chloro-2,4-difluoro-3-iodobenzene from Non-Chlorinated Analogs

Compared to its non-chlorinated analog 2,4-difluoroiodobenzene (CAS 2265-93-2), 1-chloro-2,4-difluoro-3-iodobenzene exhibits significantly altered physicochemical properties that influence its behavior in synthetic and purification workflows. Computed XLogP3-AA values are 3.4 for the target compound [1] versus 2.8 for 2,4-difluoroiodobenzene [2], indicating higher lipophilicity. Molecular weight is 274.43 g/mol [1] compared to 239.99 g/mol [2], a difference of 34.44 g/mol. Computed boiling point is 225.3±35.0 °C versus experimentally determined 175-176 °C for the comparator [3]. Density is 2.1±0.1 g/cm³ versus 2.006 g/mL [3]. These differences are critical for separation (e.g., chromatography) and for tuning ADME properties in drug discovery programs.

Physicochemical properties Lipophilicity Molecular design

Structural Uniqueness: Regioisomeric Differentiation from 1-Chloro-2,4-difluoro-5-iodobenzene

The target compound is a regioisomer of 1-chloro-2,4-difluoro-5-iodobenzene (CAS 333447-43-1). The substitution pattern (iodine at position 3 vs. 5) alters the electron density distribution and steric environment around the reactive sites. While both isomers share the same molecular formula (C6H2ClF2I) and molecular weight (274.43 g/mol) [1] , the position of the iodine atom relative to the chlorine and fluorine atoms dictates the regioselectivity in subsequent transformations. For instance, the ortho/para-directing effects of the halogens differ, leading to different outcomes in electrophilic aromatic substitution or metalation reactions. Procuring the correct isomer is therefore essential for obtaining the desired product in SAR studies and targeted synthesis.

Regioisomers Structure-activity relationship Synthetic building blocks

Storage and Handling Requirements Impact Procurement Decisions

1-Chloro-2,4-difluoro-3-iodobenzene requires specific storage conditions—2-8°C and protection from light [1]—which differ from some structurally related analogs. For example, 1-chloro-2,4-difluorobenzene (CAS 1435-44-5) is typically stored at room temperature [2]. This difference stems from the presence of the light-sensitive carbon-iodine bond, which can undergo homolytic cleavage upon exposure to light, leading to decomposition and compromised purity. Procuring the target compound necessitates cold-chain logistics and light-protected packaging, factors that should be considered in supply chain planning. Vendor-supplied purity is typically ≥95% , with some suppliers offering ≥97% .

Storage conditions Stability Procurement

Optimal Application Scenarios for 1-Chloro-2,4-difluoro-3-iodobenzene Based on Comparative Evidence


Sequential Chemoselective Cross-Coupling for Complex Fluorinated Biaryls

Leveraging the reactivity hierarchy (I > Cl) demonstrated in Suzuki-Miyaura couplings [1], researchers can first functionalize the iodine site under mild conditions, then activate the chlorine in a subsequent step. This sequential strategy is unattainable with simpler mono-halogenated analogs and reduces the need for protecting group manipulations in the synthesis of fluorinated biaryl pharmacophores.

Late-Stage Functionalization in Drug Discovery to Modulate Lipophilicity

The higher computed logP (3.4) of this compound compared to non-chlorinated analogs (e.g., logP 2.8 for 2,4-difluoroiodobenzene) [2] [3] allows medicinal chemists to incorporate a lipophilic, multi-halogenated moiety into lead candidates. This can fine-tune membrane permeability and metabolic stability without resorting to separate fluorine and chlorine introduction steps.

Synthesis of ortho-Fluorinated Aryl Boronates with Improved Stability Profiles

The ortho-fluorine atoms present in the compound are known to accelerate protodeboronation in aryl boronic acids [4]. By using the pre-installed chlorine as a stable handle for further derivatization (e.g., via SNAr or borylation), chemists can circumvent the base-sensitive boronate intermediates, thereby improving overall synthetic yields and scalability in the preparation of advanced fluorinated materials.

Building Block for Isotope-Labeled Internal Standards in Bioanalytical LC-MS

The presence of multiple halogen atoms (Cl, F, I) provides a unique isotopic signature and increased mass compared to non-halogenated or mono-halogenated benzene derivatives [5]. This makes 1-chloro-2,4-difluoro-3-iodobenzene an excellent precursor for synthesizing stable isotope-labeled internal standards (e.g., via 13C or 2H incorporation) that minimize interference in complex biological matrices during quantitative LC-MS analysis.

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